Product packaging for Sodium laurate(Cat. No.:CAS No. 629-25-4)

Sodium laurate

Cat. No.: B148142
CAS No.: 629-25-4
M. Wt: 223.31 g/mol
InChI Key: NDORGWUNFGHGKU-UHFFFAOYSA-N
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Description

Sodium Laurate (CH₃(CH₂)₁₀CO₂Na), the sodium salt of lauric acid, is a versatile anionic surfactant and soap extensively used in scientific research. Its unique properties as a potent, MS-compatible detergent make it invaluable for membrane proteomics, where it efficiently lyses membranes and solubilizes hydrophobic proteins, including those with multiple transmembrane domains, while remaining compatible with trypsin and chymotrypsin digestion and subsequent LC-MS/MS analysis . Beyond proteomics, this compound serves as a model surfactant in studies investigating the mechanisms and cytotoxic effects of absorption enhancers in pharmaceutical formulations, where it has been shown to induce apoptosis in cell cultures, a effect that can be suppressed by amino acids like taurine and L-glutamine . It also functions as a key component in composite surfactants for stabilizing nano-lubricants and as a phase change material in thermal energy storage (TES) applications, with myristic acid/palmitic acid/sodium laurate eutectic mixtures demonstrating excellent thermal reliability after 1000 melting/cooling cycles . This reagent is provided as a white solid of high purity for controlled laboratory research. For Research Use Only. Not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H24NaO2 B148142 Sodium laurate CAS No. 629-25-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

629-25-4

Molecular Formula

C12H24NaO2

Molecular Weight

223.31 g/mol

IUPAC Name

sodium;dodecanoate

InChI

InChI=1S/C12H24O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12(13)14;/h2-11H2,1H3,(H,13,14);

InChI Key

NDORGWUNFGHGKU-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC(=O)[O-].[Na+]

Isomeric SMILES

CCCCCCCCCCCC(=O)[O-].[Na+]

Canonical SMILES

CCCCCCCCCCCC(=O)O.[Na]

Other CAS No.

629-25-4

physical_description

DryPowder;  Liquid

Pictograms

Corrosive; Irritant

Related CAS

143-07-7 (Parent)

Synonyms

dodecanoic acid
lauric acid
lauric acid, ammonium salt
lauric acid, barium and cadmium salt (4:1:1)
lauric acid, calcium salt
lauric acid, lithium salt
lauric acid, magnesium salt
lauric acid, nickel(2+) salt
lauric acid, potassium salt
lauric acid, sodium salt
potassium laurate
sodium dodecanoate
sodium laurate

Origin of Product

United States

Self Assembly and Colloidal Behavior of Sodium Laurate

Micellization Thermodynamics and Kinetics of Sodium Laurate

The formation of micelles, aggregates of surfactant molecules, is a spontaneous process that occurs above a certain concentration known as the critical micelle concentration (CMC). This process is governed by thermodynamic principles, primarily the hydrophobic effect, which drives the hydrophobic tails to minimize contact with water by forming the core of the micelle, while the hydrophilic heads remain exposed to the aqueous environment.

The critical micelle concentration (CMC) is a fundamental property of a surfactant, representing the concentration at which micelle formation begins. Various experimental techniques are employed to determine the CMC of this compound solutions, each monitoring a different physicochemical property that exhibits a distinct change at the CMC.

Common methods for determining the CMC of this compound include:

Surface Tension Measurement: The surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant. nih.gov

Conductivity Measurement: For ionic surfactants like this compound, the molar conductivity of the solution changes at the CMC due to the different mobilities of the monomers and the micelles. neliti.comkneopen.com

Dye Micellization/Solubilization: The absorbance or fluorescence of a dye molecule can change upon its incorporation into a micelle, providing a spectroscopic method to determine the CMC. nih.gov

Capillary Electrophoresis: Changes in solution viscosity at the CMC can be monitored using capillary electrophoresis instrumentation. nih.gov

The CMC of this compound is influenced by factors such as temperature and the presence of additives. For instance, an increase in temperature generally leads to a higher CMC. cdnsciencepub.com

Table 1: Experimentally Determined CMC Values for this compound

Method CMC (mM) Reference
Capillary Electrophoresis 30 nih.gov
Conductivity 24 (at 22°C) cdnsciencepub.com

Thermodynamic Parameters of Micellization (e.g., Gibbs Free Energy)

The thermodynamics of micellization provide insight into the spontaneity and driving forces of the process. The standard Gibbs free energy of micellization (ΔG°mic) is a key parameter that can be calculated from the CMC.

For ionic surfactants, the relationship between ΔG°mic and the CMC (expressed in mole fraction, XCMC) can be described by the following equation:

ΔG°mic = RT ln(XCMC)

where:

R is the ideal gas constant

T is the absolute temperature

Other thermodynamic parameters, such as the enthalpy (ΔH°mic) and entropy (ΔS°mic) of micellization, can also be determined experimentally, often through calorimetric methods or by studying the temperature dependence of the CMC. The relationship between these parameters is given by the Gibbs-Helmholtz equation:

ΔG°mic = ΔH°mic - TΔS°mic

For this compound, the micellization process is generally endothermic (positive ΔH°mic), further highlighting the dominant role of the positive entropy change in driving the spontaneous formation of micelles. niscpr.res.in

The formation of this compound micelles is sensitive to the conditions of the aqueous solution, particularly pH and ionic strength.

pH: The pH of the solution significantly affects the ionization of the laurate head group. At low pH, the carboxylate group becomes protonated, forming lauric acid, which is less soluble in water. As the pH increases, the carboxylate group becomes deprotonated, increasing the electrostatic repulsion between the head groups. nih.gov This increased repulsion can lead to a higher CMC. mdpi.com Studies have shown that for fatty acids, a transition from a bilayer structure at low pH to a spherical micelle at high pH can occur. nih.gov

Ionic Strength: The addition of electrolytes, such as sodium chloride (NaCl), to a this compound solution generally leads to a decrease in the CMC. pharmacy180.com The added ions screen the electrostatic repulsion between the negatively charged carboxylate head groups, which facilitates the aggregation of surfactant monomers into micelles at lower concentrations. nih.gov This effect is more pronounced for ionic surfactants compared to nonionic surfactants. pharmacy180.com The presence of salt can also promote the growth of micelles from spherical to more elongated, rod-like structures. nih.gov

Microstructure and Morphology of this compound Aggregates

Beyond the initial formation of spherical micelles, this compound can form a variety of aggregate structures with different shapes and arrangements depending on factors like concentration, temperature, and the presence of additives.

The morphology of this compound aggregates can transition through several forms as conditions change:

Spherical Micelles: At concentrations just above the CMC, this compound typically forms spherical micelles.

Rod-like and Worm-like Micelles: With increasing surfactant concentration or the addition of salt, the spherical micelles can grow into cylindrical or rod-like structures. whiterose.ac.uk These can further elongate to form flexible, worm-like micelles.

Hexagonal and Lamellar Phases: At higher concentrations, these rod-like micelles can pack into ordered liquid crystalline phases, such as the hexagonal phase. Further increases in concentration can lead to the formation of lamellar phases, which consist of bilayers of surfactant molecules separated by layers of water. acs.org A transition from a micellar (L1) phase to a lamellar (Lα) phase is observed at intermediate concentrations of similar surfactants. acs.org

These phase transitions are influenced by temperature. For instance, the Krafft point (TK) is the temperature at which the solubility of the surfactant equals its CMC, and above which micelle formation occurs. chemrxiv.org

The shape and curvature of the aggregates formed by this compound are governed by the effective packing of the surfactant molecules. The critical packing parameter (CPP) is a useful concept for predicting the likely morphology of the aggregate. It is defined as:

CPP = v / (ao * lc)

where:

v is the volume of the hydrophobic tail.

ao is the effective area of the hydrophilic head group at the aggregate surface.

lc is the critical length of the hydrophobic tail.

The value of the CPP determines the preferred curvature of the interface and thus the shape of the aggregate:

CPP < 1/3: Spherical micelles

1/3 < CPP < 1/2: Rod-like micelles

1/2 < CPP < 1: Vesicles or flexible bilayers

CPP ≈ 1: Lamellar bilayers

CPP > 1: Inverted structures (e.g., reverse micelles)

Factors that influence the CPP include:

Head Group Area (ao): The repulsion between the hydrophilic head groups is a key factor. Increasing ionic strength screens this repulsion, effectively reducing ao and favoring the formation of less curved structures like rod-like micelles and lamellar phases. nih.gov

Hydrophobic Chain Volume (v) and Length (lc): The length and flexibility of the hydrocarbon tail also play a role in determining the packing geometry.

The curvature of the surfactant aggregate is also influenced by the geometry of the surrounding environment. For instance, surfactants adsorbed onto a curved surface, like a carbon nanotube, will adopt different morphologies compared to those on a flat surface. aps.orgnih.gov

Cooperative Self-Assembly of this compound in Mixed Surfactant Systems

The self-assembly of this compound is significantly influenced by the presence of other surfactants, leading to cooperative aggregation and the formation of mixed colloidal structures. These interactions are driven by a combination of electrostatic and hydrophobic forces, resulting in synergistic effects that alter the physicochemical properties of the system.

Synergistic Interactions in Catanionic Mixtures (e.g., with Cetyltrimethylammonium Bromide, Tetradecyltrimethylammonium Bromide)

When this compound, an anionic surfactant, is mixed with cationic surfactants such as Cetyltrimethylammonium Bromide (CTAB) or Tetradecyltrimethylammonium Bromide (TTAB), strong synergistic interactions are observed. researchgate.netnih.gov These interactions arise from the electrostatic attraction between the oppositely charged head groups of the surfactants, which significantly reduces the repulsion that would exist between like-charged head groups in a single-surfactant micelle. nih.gov This enhanced attraction leads to a more compact packing of the surfactant molecules at the interface and in the bulk solution, resulting in a variety of microstructures. researchgate.net

The cooperative assembly of this compound and CTAB can lead to the formation of viscoelastic fluids. nih.gov This is attributed to a cooperative assembly process driven by electrostatic interactions, which also enhances the solubility of this compound. The addition of this compound to CTAB solutions induces the formation of rod-like micelles, and the length of these micelles can be controlled by the composition of the mixture. nih.gov The packing of the surfactant molecules within these aggregates is governed by a balance between the electrostatic repulsion of the ionic head groups and the steric repulsion of the hydrocarbon chains. nih.gov

Similarly, the addition of this compound to TTAB micelles induces both axial and equatorial growth of the micelles. researchgate.net In contrast, with CTAB, the growth is primarily axial. This difference in growth behavior is attributed to the interplay of electrostatic and steric contributions in controlling the packing of the surfactant molecules. At low mole fractions of this compound, the mixed micelles exhibit Newtonian fluid behavior. However, at higher mole fractions, long, polymer-like micelles are formed, leading to shear-thinning behavior. researchgate.net

The critical micelle concentration (CMC) of these catanionic mixtures is often significantly lower than that of the individual surfactants, indicating a strong driving force for mixed micelle formation. For instance, in mixtures of a palm-based anionic surfactant, this compound methyl ester α-sulphonate (C12MES), and TTAB, the CMC for the mixed surfactants was found to be 10 times lower than that of the individual components. researchgate.netmpob.gov.my This demonstrates the enhanced surface activity and efficiency of the mixed surfactant system. researchgate.netmpob.gov.my

Table 1: Comparison of Critical Micelle Concentration (CMC) in Single and Mixed Surfactant Systems

Surfactant SystemCritical Micelle Concentration (CMC)Surface Tension at CMC (mN/m)
This compound Methyl Ester α-Sulphonate (C12MES)> 28 mN/mNot specified in provided context
Tetradecyltrimethylammonium Bromide (TTAB)> 28 mN/mNot specified in provided context
C12MES/TTAB Mixture~25 mN/mApproximately 10 times lower than individual components researchgate.netmpob.gov.my

Note: The data for C12MES and TTAB are presented as a comparison to illustrate the synergistic effects in a similar catanionic system.

Behavior in Anionic/Nonionic Surfactant Blends (e.g., with Polysorbates)

Studies on similar systems, such as sodium laureth sulfate (B86663) (SLES) mixed with polysorbates, have shown a negative deviation of the experimentally determined CMC from the ideal theoretical values. bohrium.comresearchgate.net This indicates non-ideal mixing behavior and synergistic interactions due to attractive forces between the individual surfactants in the mixed micelles. bohrium.comresearchgate.net The degree of synergism increases with both the mole fraction and the length of the hydrophobic tail of the nonionic surfactant. bohrium.com While direct data for this compound with polysorbates was not found in the provided search results, the behavior is expected to be analogous. The addition of polysorbates can also influence the size and shape of the coacervate droplets formed in complex coacervation with other polymers. nih.gov

Phase Behavior in Ternary Systems (e.g., this compound/Sodium Oleate (B1233923)/Water)

The phase behavior of this compound in ternary systems, such as with sodium oleate and water, is complex and gives rise to various liquid crystalline phases. acs.orgmonash.edunih.govacs.orgsigmaaldrich.com Molecular dynamics simulations have been employed to model the phase behavior of the this compound/sodium oleate/water system, and the results show good agreement with experimental data. acs.orgmonash.edunih.govacs.orgsigmaaldrich.com

This ternary system exhibits different phases depending on the concentration of the components:

Micellar phase: At lower surfactant concentrations, the molecules aggregate to form spherical or spheroidal micelles. acs.org

Hexagonal phase: At intermediate concentrations, the micelles pack into a hexagonal arrangement. acs.org

Lamellar phase: At higher concentrations, the surfactants form bilayer sheets separated by water layers. acs.org

The specific phase that forms is driven by the surfactant volume fraction and the packing parameters of the surfactant molecules, which control the curvature of the water-oil interface. acs.org The this compound/sodium oleate/water system serves as a valuable model for understanding and predicting the phase behavior of more complex surfactant systems. acs.org

Gelation and Supramolecular Structures Induced by this compound

This compound can act as a gelator, forming viscoelastic hydrogels through the self-assembly of its molecules into supramolecular structures. This gelation process is driven by non-covalent interactions and can be influenced by the presence of other molecules.

Hydrogel Formation through Non-Covalent Interactions

The formation of hydrogels by this compound is a result of the self-assembly of its molecules into long, entangled, fibrous networks that entrap the aqueous solvent. researchgate.netrsc.org This process is primarily driven by non-covalent interactions, including hydrophobic interactions between the laurate hydrocarbon tails and electrostatic interactions between the carboxylate head groups and counterions. researchgate.netpku.edu.cn

In a dilute aqueous solution of this compound, the addition of sodium salts can induce a slow phase transition from a micellar solution to a gel phase. rsc.org Transmission electron microscopy (TEM) has revealed that these hydrogels consist of a network of interweaving fibers and ribbons, which are themselves composed of bundles of parallel cylindrical nanofibers. rsc.org The formation of these nanofibers is believed to be a result of the crystallization of rod-like micelles, induced by the binding of sodium ions to the carboxylate groups. rsc.org

Hydrogel formation can also be achieved by the co-assembly of this compound with other components, such as silica (B1680970) nanoparticles. pku.edu.cn In this system, the hydrogel is formed by the co-assembly of this compound and silica nanoparticles into intertwined one-dimensional fibers. The formation of these hydrogels is driven by hydrogen bonding and hydrophobic effects between the this compound and the silica nanoparticles. pku.edu.cn

Interfacial Science and Surface Activity of Sodium Laurate Systems

Interfacial Tension Phenomena in Sodium Laurate Solutions Interfacial tension is a key property influenced by the presence of surfactants like this compound. It represents the energy required to increase the interfacial area between two immiscible phases. This compound, being surface-active, accumulates at interfaces, reducing the interfacial tension of the system.

Measurement Techniques for Liquid-Liquid and Liquid-Air Interfaces (e.g., Pendent-Drop Method, Sessile-Bubble Method, Surface Tensiometry) Various techniques are employed to measure the interfacial tension of this compound solutions at liquid-liquid and liquid-air interfaces. These methods often rely on analyzing the shape or force exerted by a droplet or bubble at the interface.

Common techniques include the pendent-drop method, where the shape of a liquid drop suspended from a capillary is analyzed to determine the interfacial tension acs.orgmdpi.com. The sessile-bubble method involves analyzing the shape of a gas bubble resting on a solid surface or inverted at a liquid-liquid interface acs.org. Surface tensiometry, such as the Wilhelmy plate or Du Noüy ring methods, measures the force required to pull a plate or ring from the surface or interface mdpi.com. Other methods like the maximum bubble pressure method and oscillating drop techniques are also utilized, particularly for dynamic measurements mdpi.comucla.edunih.gov. These techniques allow for the quantification of how this compound concentration affects the reduction in interfacial tension.

Impact of Hydrolysis Products on Interfacial Behavior this compound can undergo hydrolysis, particularly in less basic solutions, producing lauric acid and sodium hydroxideacs.orgnih.gov. This hydrolysis can significantly impact the interfacial behavior of the system. The presence of hydrolysis products, such as lauric acid, can alter the interfacial tension and the adsorption characteristics of the solutionacs.orgnih.gov.

Research has indicated that partial soap hydrolysis can lead to more pronounced changes in interfacial tensions over time compared to more basic solutions where hydrolysis is suppressed acs.org. The transfer of lauric acid, a hydrolysis product, to the oil phase in a liquid-liquid system can also influence the interfacial tension and accelerate further hydrolysis at the interface nih.gov. The surface occupation by degradation products can lead to a lowering of surface tension iiserpune.ac.in.

Surface Adsorption and Molecular Orientation of this compound at Interfaces The reduction in interfacial tension by this compound is a direct consequence of its adsorption at the interface. Understanding the mechanisms of this adsorption and the orientation of this compound molecules at the interface is crucial for comprehending its surface activity.

Mechanisms of Surfactant Adsorption at Various Interfaces Surfactant adsorption at interfaces is a process driven by the reduction of the system's free energy. Amphiphilic molecules like this compound migrate to interfaces to orient their hydrophobic tails away from the aqueous phase and their hydrophilic headgroups towards itdrugbank.com. At liquid-air interfaces, the hydrophobic tails point towards the air, while at oil-water interfaces, they partition into the oil phaseacs.org.

The adsorption process can involve the diffusion of monomers to the interface, followed by their arrangement to form an adsorbed layer d-nb.info. At concentrations below the critical micelle concentration (CMC), adsorption increases with concentration acs.org. Above the CMC, the formation of micelles in the bulk solution leads to the interfacial tension remaining relatively constant, as the interface becomes saturated with surfactant molecules acs.org. The nature of the interface (e.g., air-water vs. oil-water) influences the adsorption behavior; for instance, hydrophobic interactions with an oil phase can enhance adsorption compared to an air-water interface acs.org. Adsorption kinetics can be described by models such as the pseudo-first order model, which has been found to describe the adsorption of this compound onto certain solid surfaces academicjournals.org.

Role of Headgroup Area and Hydrocarbon Chain Packing in Interfacial Layers The efficiency of this compound in reducing interfacial tension and forming stable interfacial layers is significantly influenced by the packing of its molecules at the interface. This packing is governed by the effective area occupied by the headgroup and the interactions and arrangement of the hydrocarbon chains.

Data Table: Interfacial Tension of Unhydrolyzed this compound Solutions (pH 11, 25°C) acs.org

Concentration (N)Interfacial Tension (dynes/cm) vs. HeptaneSurface Tension (dynes/cm) vs. Air
0.005~15~35
0.01~10~30
0.02~7~25
0.05~7~23

Note: Values are approximate based on interpretation of graphical data from the source.

Data Table: Adsorption Capacity of this compound onto Metal Ores at 29°C researchgate.net

AdsorbentComplete Monolayer Adsorption Capacity (mmol/g)
Galena0.0802
Hematite0.0778
Cassiterite0.0467

Emulsification and Foaming Properties of this compound Solutions

Evaluation of Foaming Power and Stability

The foaming properties of this compound solutions can be influenced by various factors, including the method of foaming. Studies have investigated the effect of different foaming methods on the mechanical properties of foams prepared from aqueous solutions of this compound. acs.org For instance, foam prepared using a foaming net can exhibit a significantly lower liquid-phase fraction compared to foam produced by a conventional mixer. acs.org This lower liquid-phase fraction can contribute to a stable foam that shows minimal drainage. acs.org

Research indicates that the preparation method can significantly impact the rheological properties of foams derived from aqueous this compound solutions. acs.org Foam prepared by a foaming net may show low storage modulus but high yield stress, behaving as an elastic body over a wide strain range. acs.org In contrast, foam from a conventional mixer may have high modulus and low shear stress. acs.org The stability of foam prepared by a foaming net can be attributed to the maintenance of a nearly constant liquid-phase fraction without significant drainage. acs.org Intense shear stress and more chaotic flow during preparation with a foaming net may lead to bubbles with thin cell walls, potentially prohibiting micelle formation in the liquid phase and reducing drainage. acs.org

Data on the initial liquid-phase fraction of foam prepared by different methods using a 1 wt% this compound solution shows notable differences:

Foaming MethodInitial Liquid-Phase Fraction (% by weight)
Conventional Mixer5.6
Foaming Net1.6

This data suggests that the foaming net method yields a drier and more stable foam initially. acs.org

Mechanisms of Emulsion Stabilization by this compound

Emulsion stabilization is crucial in various applications, including the food, cosmetic, and pharmaceutical industries, as it affects the product's physicochemical properties and shelf-life. mdpi.com Emulsions are inherently thermodynamically unstable and can destabilize through mechanisms such as flocculation, coalescence, Ostwald ripening, sedimentation, and creaming. mdpi.comscitechnol.com

Emulsifiers like this compound stabilize emulsions by reducing the interfacial tension between the two phases and contributing to the stabilization of dispersed droplets through electrostatic or steric effects. scitechnol.comresearchgate.net When a surfactant adsorbs at the interface, the interfacial tension decreases. researchgate.net This reduction in interfacial tension is dependent on the surfactant concentration, as described by Gibbs or Langmuir adsorption theorems. mdpi.comresearchgate.net

Low molecular weight emulsifiers, such as this compound, tend to adsorb rapidly to the droplet surface, forming a single-molecule layer at the oil-water interface. mdpi.com This adsorbed layer creates a physical barrier that increases the repulsion between droplets, preventing them from making contact and coalescing, thereby stabilizing the emulsion. mdpi.comscitechnol.comresearchgate.net Electrostatic repulsion, arising from the charged headgroups of anionic surfactants like this compound, is particularly significant for oil-in-water emulsions due to the greater thickness of the electric double layer in water. researchgate.net

The concentration at which surfactants begin to form micelles, known as the critical micelle concentration (CMC), is a key property related to their surface activity and ability to stabilize emulsions. nih.govualberta.caacs.org Above the CMC, the surface tension remains relatively constant as surfactant molecules aggregate into micelles in the bulk solution rather than adsorbing at the interface. ualberta.ca The CMC of this compound has been reported to be around 0.024 M cdnsciencepub.com or 30 mM nih.gov.

Studies on the interfacial tension of this compound solutions against n-heptane have shown that unhydrolyzed this compound can reduce the tension at the dineric interface. acs.org Significant alterations in interfacial tensions have been observed as interfaces age, with changes being more pronounced in solutions where partial soap hydrolysis has occurred compared to more basic solutions where hydrolysis is suppressed. acs.org

Another mechanism of stabilization can involve the formation of structured layers at the interface. While some surfactants may form hydrated crystalline or monomolecular layers providing limited stabilization, greater stability can be achieved at higher temperatures where surfactants form liquid crystals with water. scitechnol.com Upon cooling, these lamellar liquid crystal structures at the interface can transform into a gel layered phase, offering excellent stabilization. scitechnol.com

Interactions of Sodium Laurate with Other Chemical Systems

Polymer-Surfactant Interactions Involving Sodium Laurate

Interactions between polymers and surfactants like this compound are driven by a combination of forces, leading to complex formation and modifications in solution behavior.

Complex Formation Mechanisms (e.g., with Polyacrylamide, Chitosan)

This compound can form complexes with polymers such as polyacrylamide and chitosan (B1678972). Studies have shown that the interaction between polyacrylamide and this compound can lead to the formation of polymer-surfactant complexes. Reduced viscosity measurements indicate that mixed solutions of polyacrylamide and this compound exhibit viscometric behavior characteristic of polyelectrolytes. sioc-journal.cn UV-vis spectroscopy suggests the formation of hydrogen bonds between polyacrylamide and lauric acid (formed from this compound). sioc-journal.cn Premicelles or micelles of lauric acid/laurate are then bound to the polyacrylamide macromolecule, forming the polymer-surfactant complex. sioc-journal.cn

With chitosan, a cationic polyelectrolyte, anionic surfactants like sodium lauryl ether sulfate (B86663) (SLES), structurally similar to this compound, are known to interact strongly, leading to complex formation and precipitation as a coacervate phase at certain ratios. researchgate.net The interaction between chitosan and anionic surfactants is primarily driven by electrostatic attraction between the positively charged amino groups on chitosan and the negatively charged head groups of the surfactant. nih.gov, mdpi.com This electrostatic interaction can lead to the formation of water-insoluble sulfonate salts of chitosan. nih.gov Fourier transform infrared spectroscopy (FTIR) studies have confirmed the formation of complexes between chitosan and sodium lauryl sulfate (SLS), another anionic surfactant, by observing shifts in the characteristic peaks of the sulfate group. nih.gov, researchgate.net

Influence on Solution Rheology and Viscoelasticity of Polymer Systems

The interaction between this compound and polymers can significantly alter the rheological properties of the resulting solutions, including viscosity and viscoelasticity. When this compound is mixed with cationic cetyl trimethylammonium bromide (CTAB) micelles, it can form viscoelastic fluids, even though this compound is sparingly soluble in water at room temperature. nih.gov This viscoelastic behavior arises from the cooperative self-assembly of CTAB and this compound through electrostatic interaction, leading to the formation of rod-like micelles. nih.gov The length of these rod-like micelles, which behave similarly to polymer chains in terms of viscoelastic properties, can be controlled by the mixture composition. nih.gov, pku.edu.cn At small axial ratios, these micelles exhibit Newtonian fluid behavior, while longer, polymer-like micelles show shear thinning. nih.gov The dynamic rheological responses of long micelles are consistent with a Maxwell type viscoelastic behavior. nih.gov

The addition of polymers to a Newtonian solvent, even at dilute concentrations, introduces viscoelasticity. core.ac.uk The interaction of surfactants with polymers can further modify these viscoelastic properties. The interplay between a polyelectrolyte and an oppositely charged surfactant can lead to unusual rheological behavior. pageplace.de

Role of Electrostatic and Hydrophobic Interactions in Polymer-Surfactant Aggregates

The formation and properties of polymer-surfactant aggregates involving this compound are governed by a combination of electrostatic and hydrophobic interactions. In systems with charged polymers (polyelectrolytes) and oppositely charged surfactants, strong electrostatic interactions drive the initial attraction between the charged species. mdpi.com For instance, the positively charged amino groups of chitosan interact electrostatically with the negatively charged head group of anionic surfactants like this compound or SLS. nih.gov, mdpi.com

Hydrophobic interactions, arising from the tendency of the non-polar hydrocarbon tails of the surfactant molecules to minimize contact with water, also play a crucial role. mdpi.com, pageplace.de These hydrophobic forces drive the self-assembly of surfactant molecules into micelles or other aggregates. ualberta.ca, conicet.gov.ar In polymer-surfactant systems, hydrophobic interactions can reinforce the binding of surfactant ions to the polymer chain, even in the presence of electrostatic repulsion between like charges on the polymer backbone. pageplace.de, nih.gov The balance between electrostatic attraction and hydrophobic association dictates the structure and behavior of the resulting polymer-surfactant complexes. mdpi.com Factors such as pH, ionic strength, charge density of the polymer, and the length of the surfactant tail influence the relative contributions of these interactions and the resulting aggregate morphology. mdpi.com

Solubilization and Dissolution Enhancement by this compound

This compound, as a surfactant, can enhance the solubility and dissolution of poorly water-soluble compounds through micellar solubilization and by influencing crystallization processes.

Micellar Solubilization of Poorly Water-Soluble Compounds

Surfactants like this compound, when present in water above their critical micelle concentration (CMC), form micelles. ualberta.ca, conicet.gov.ar These micelles consist of a hydrophobic core and a hydrophilic outer surface. conicet.gov.ar Poorly water-soluble compounds, which are often hydrophobic, can be incorporated into the hydrophobic core of these micelles, leading to an apparent increase in their solubility in the aqueous phase. ualberta.ca, researchgate.net, conicet.gov.ar, researchgate.net This phenomenon is known as micellar solubilization and is a widely used technique to improve the dissolution of lipophilic drugs and other poorly soluble substances. nih.gov, researchgate.net The efficiency of micellar solubilization is influenced by factors such as the concentration of the surfactant above the CMC, the structure of the surfactant, and the nature of the compound being solubilized. researchgate.net

Impact on Crystallization Inhibition of Amorphous Solid Dispersions

Amorphous solid dispersions (ASDs), where a drug is dispersed in a polymeric matrix in an amorphous state, are a strategy to improve the solubility and dissolution rate of poorly water-soluble drugs. mdpi.com, dovepress.com, nih.gov However, amorphous forms are thermodynamically unstable and can recrystallize, losing their enhanced solubility. mdpi.com, dovepress.com, nih.gov Surfactants, including anionic ones like sodium lauryl sulfate (SLS), which is structurally related to this compound, can impact the crystallization behavior of drugs in ASDs. nih.gov, mdpi.com

Molecular Interactions with Biological Molecules and Systems

Interactions with Peptides (e.g., Poly(α,L-lysine))

This compound has been shown to interact with peptides, particularly those containing positively charged residues like lysine (B10760008). Research indicates that sodium salts of fatty acids with intermediate chain sizes, such as this compound (SL), can bind to poly(α,L-lysine) (PLL) through non-covalent interactions. researchgate.net This binding can induce self-assembly in the fatty acid. researchgate.net

Studies involving poly(α,L-lysine) with a polymerization degree of 5 (PLL5) demonstrated that it can bind to this compound through non-covalent interactions, leading to the self-assembly of this compound. researchgate.net This interaction resulted in the formation of long, thin fibers that became thick and entangled over time, eventually leading to the formation of limpid hydrogels. researchgate.net The formation of these hydrogels exhibited selectivity for the size of both the fatty acid and the poly(α,L-lysine). researchgate.net For instance, while PLL5 and PLL7 induced this compound self-assembly into hydrogels, other analogues with smaller or larger sizes did not under the same experimental conditions. researchgate.net

Further research on the interactions between poly(L-lysine) and anionic surfactants like sodium dodecyl sulfate (which is structurally similar to this compound) in aqueous solution has revealed conformational changes in the polypeptide. Complexes of poly(L-lysine) and sodium dodecyl sulfate can undergo a β–helix transition as the pH of the solution is raised. researchgate.net This suggests that interactions with anionic surfactants can influence the secondary structure of poly(L-lysine). Surfactant molecules may form micelle-like clusters around the polypeptide helices, potentially enhancing the solubility of the resulting complexes. researchgate.net

The interaction between cationic peptides and anionic lipids or fatty acids is often driven by electrostatic attraction and hydrophobic interactions. academie-sciences.fr For peptides rich in guanidinium (B1211019) groups (like arginine), the ability to form bidentate hydrogen bonds with counter-anions like carboxylates can transform polar cationic peptides into lipophilic ion pairs, facilitating their interaction with non-polar environments. academie-sciences.fr While lysine residues primarily form monodentate hydrogen bonds, interactions with anionic fatty acids like laurate can still contribute to binding and influence peptide behavior. acs.org Molecular dynamics simulations have provided insights into the interactions between peptides and fatty acids, highlighting the specific contacts between peptide residues and fatty acids that are crucial within mixed systems. diva-portal.org, diva-portal.org

Complexation with Bitter Substances (e.g., Quinine (B1679958) Hydrochloride)

This compound has been shown to interact with bitter substances, particularly those containing nitrogen atoms, leading to the formation of complexes that can mask bitterness. acs.org Quinine hydrochloride (QHCl), a well-known bitter compound, interacts strongly with fatty acids containing 12 or more carbon atoms, including this compound. acs.org

Research using 1H NMR spectroscopy has revealed the formation of hydrogen bonds between the nitrogen atoms of bitter substances like quinine hydrochloride and the carboxyl groups of fatty acids such as this compound in dimethyl sulfoxide. acs.org When this compound and quinine hydrochloride are mixed in water, an equimolar complex forms as insoluble heterogeneous needlelike crystals. acs.org

These findings suggest that fatty acids interact directly with bitter substances through hydrogen bonds and hydrophobic interactions to form insoluble binary complexes. acs.org The hydrophobic interactions between the carbon chains of this compound and quinine hydrochloride are believed to contribute to the aggregation and formation of these needlelike crystals. researchgate.net The complex formation is attributed to intermolecular hydrogen bonding between the carboxyl groups of the fatty acids and the nitrogen atoms of quinine. nih.gov

Studies have utilized techniques such as isothermal titration calorimetry (ITC) and NMR to investigate these interactions. ITC can identify the formation of complexes, while NMR can help clarify the nature of the binding. researchgate.net Changes in the chemical shifts of specific protons in quinine hydrochloride upon the addition of this compound, as observed in 1H NMR spectra, indicate an interaction between the two compounds. acs.org, researchgate.net The dependence of these chemical shifts on the molar ratio of this compound suggests a dynamic exchange between the free and complexed states. acs.org, researchgate.net

The formation of these insoluble binary complexes is proposed as a mechanism for bitterness masking, as the complexed form of the bitter substance is less available to interact with taste receptors. acs.org, nih.gov

Computational Modeling and Simulation Studies of Sodium Laurate

Molecular Dynamics Simulations of Sodium Laurate Systems

Molecular dynamics simulations are a powerful tool for studying the dynamic behavior of molecules and their assemblies over time. For this compound systems, MD simulations have been used to explore its aggregation properties and interactions in different phases.

Atomistic and Coarse-Grained Force Field Development and Validation

Accurate force fields are crucial for reliable molecular dynamics simulations. Studies involving this compound and similar surfactants have utilized and validated various force fields. The GROMOS 53A6 united-atom force field, for instance, has been used to model the phase behavior of ternary systems including this compound, sodium oleate (B1233923), and water, demonstrating good agreement with experimental data. acs.orgnih.govresearchgate.netacs.orgsigmaaldrich.com While the search results specifically mention the application of GROMOS 53A6 for this compound in the context of phase behavior simulations, the development and validation of force fields like GROMOS and the MARTINI framework are general areas of research in surfactant simulations. The MARTINI framework, a coarse-grained force field, is often used for larger systems and longer timescales, although its specific application to this compound was not explicitly detailed in the provided search snippets, studies on similar surfactants like sodium dodecyl sulfate (B86663) (SDS) have employed various GROMOS versions, CHARMM36, OPLS-AA, and OPLS-UA force fields, highlighting the importance of force field selection and validation in accurately representing surfactant behavior, particularly counterion interactions and micelle formation. nih.gov

Simulation of Liquid Phase Behavior and Phase Transitions

Molecular dynamics simulations have been successfully applied to study the liquid phase behavior of this compound systems. Simulations of the ternary this compound/sodium oleate/water system using the GROMOS 53A6 force field have been shown to accurately model experimentally observed liquid phases, including micellar, hexagonal, and lamellar structures, across the entire ternary phase diagram. acs.orgnih.govresearchgate.netacs.orgsigmaaldrich.com These simulations involved aggregate simulation times of several microseconds, demonstrating the capability of MD to explore complex phase behavior. acs.orgnih.govresearchgate.net

Micelle Formation and Structural Dynamics in Aqueous Solutions

The self-assembly of this compound into micelles in aqueous solutions is a key area of computational study. Molecular dynamics simulations are used to investigate the process of micelle formation, their resulting structures, and their dynamic properties. While some studies focus on the self-assembly of fatty acids like lauric acid under varying pH conditions, showing transitions between micelle and bilayer phases, simulations of this compound specifically explore micelle formation in aqueous environments. nih.gov Studies on similar anionic surfactants, such as sodium dodecyl sulfate (SDS) and sodium lauryl ether sulfate (SLES), provide insights into the methodologies used, including the simulation of spontaneous micelle formation and the analysis of micellar properties like aggregation number, size, and shape. nih.govwhiterose.ac.ukresearchgate.netcapes.gov.bracs.org These simulations help in understanding the factors influencing micelle stability and dynamics in solution.

In Silico Prediction of Colloidal and Interfacial Properties

Computational methods allow for the prediction of various colloidal and interfacial properties of this compound, which are crucial for understanding its behavior in different applications.

Prediction of Surfactant Packing Parameters and Interface Curvature

The concept of surfactant packing parameters is fundamental to predicting the type of aggregates (e.g., micelles, vesicles, bilayers) that surfactants form. These parameters are related to the geometry of the surfactant molecule and influence the curvature of the interface between the hydrophobic and hydrophilic regions. Molecular simulations can provide data to calculate these parameters and predict interfacial curvature in this compound systems. While the provided search results directly discuss the influence of surfactant packing parameters on phase structure in the context of this compound/sodium oleate/water systems, they highlight that these parameters control the curvature of the water-oil interface, driving the formation of different phases like micellar, hexagonal, cubic, or lamellar phases. acs.org

Modeling of Surfactant-Bilayer Interactions

Understanding how this compound interacts with lipid bilayers is important in various fields, including drug delivery and the study of biological membranes. Molecular dynamics simulations are employed to model these interactions. Studies involving similar surfactants like sodium lauryl ether sulfate (SLES) interacting with ceramide and phospholipid (e.g., DMPC) bilayers demonstrate the capability of MD simulations to investigate surfactant partitioning into bilayers, micelle deformation on bilayer surfaces, and the influence of bilayer composition on these interactions. researchgate.netacs.orgacs.orgnih.govresearchgate.netkcsnet.or.krrsc.org These simulations can reveal the molecular mechanisms behind membrane disruption or permeation enhancement by surfactants. For instance, simulations have shown that the partitioning of a surfactant monomer into a ceramide bilayer can be energetically favorable due to interactions with ceramide molecules. researchgate.netacs.orgacs.orgnih.gov Simulations have also explored the interactions of laurate with bacterial inner membranes, showing that laurate can induce membrane thinning and disorder. nih.govresearchgate.netresearchgate.net Studies on the interaction of medium-chain fatty acid sodium salts, including this compound, with lipid bilayer models have indicated that these compounds can induce membrane leakiness in a concentration-dependent manner. nih.gov

Theoretical Approaches to this compound Aggregation Phenomena

Application of Micelle Formation Theories (e.g., Nagarajan Model)

Theoretical models play a crucial role in understanding the complex aggregation behavior of surfactants like this compound in aqueous solutions. These models aim to predict and explain phenomena such as critical micelle concentration (CMC), micelle size, shape, and the transitions between different aggregate structures (e.g., spherical to rod-like micelles). The Nagarajan model is one such molecular thermodynamic approach that has been applied in the study of surfactant self-assembly scispace.comresearchgate.net.

The Nagarajan model, along with other theoretical frameworks like those based on the geometric approach by Israelachvili and Tanford, seeks to calculate parameters such as the scission energy of micelles scispace.com. The scission energy is defined as the free energy difference between the cylindrical body of a wormlike micelle and its two hemispherical caps (B75204) scispace.comchemrxiv.org. This energy is exponentially proportional to the average micelle length and significantly influences macroscopic properties like the viscosity of viscoelastic fluids formed by these aggregates scispace.comchemrxiv.org.

Studies involving this compound, particularly in mixed surfactant systems, have utilized theoretical models to interpret aggregation behavior. For instance, research on mixed systems of this compound (SL) and cetyl trimethylammonium bromide (CTAB) forming viscoelastic fluids has found that the variation in the optimum interfacial area occupied by the surfactant as a function of electrolyte concentration is consistent with the model predicted by Nagarajan acs.orgnih.gov. This suggests that theoretical models can effectively capture the influence of factors like electrostatic interactions and steric repulsion on the packing of surfactant molecules within aggregates acs.orgnih.gov.

Computational methods, such as Dissipative Particle Dynamics (DPD) and Molecular Dynamics (MD) simulations, complement these theoretical approaches by providing insights into the molecular-level behavior of surfactant systems. While much computational work focuses on surfactants like sodium dodecyl sulfate (SDS) or sodium laureth sulfate (SLES) mdpi.comnih.govualberta.caacs.orgprinceton.edu, studies on this compound specifically, or in mixtures, also exist acs.orgacs.org. These simulations can help visualize aggregate structures and calculate properties like aggregation numbers, which can then be compared with theoretical predictions mdpi.comnih.gov.

Research on this compound in mixed systems has shown that factors like concentration and temperature significantly affect the formation and properties of worm-like micelles plos.org. Rheological measurements and techniques like cryogenic-transmission electron microscopy (cryo-TEM) are used experimentally to characterize these aggregates, providing data that can be used to validate and refine theoretical models plos.orguc.edu. For example, cryo-TEM images have validated the formation of three-dimensional networks of worm-like micelles in this compound-containing solutions plos.org.

While direct application of the Nagarajan model specifically to single-component this compound systems in detail was not extensively found in the provided search results, its relevance to understanding the fundamental principles of micelle formation and growth in related ionic surfactant systems, including those involving this compound in mixtures, is evident scispace.comresearchgate.netacs.orgnih.gov. Theoretical frameworks continue to be essential for interpreting experimental observations and guiding computational studies in the field of surfactant self-assembly.

Environmental Biogeochemistry and Degradation Pathways of Sodium Laurate

Biodegradation Mechanisms and Rates in Environmental Compartments

Sodium laurate, as a fatty acid salt with a C12 chain length, is readily biodegradable under both aerobic and anaerobic conditions europa.eueuropa.eumdpi.com. The degradation process primarily involves microbial activity europa.euindustrialchemicals.gov.au.

Aerobic and Anaerobic Degradation Studies

Under aerobic conditions, the biodegradation of similar anionic surfactants, like sodium lauryl sulfate (B86663) (SLS), which has a similar alkyl chain structure, occurs through the hydrolytic cleavage of the sulfate ester bond, yielding inorganic sulfate and a fatty alcohol. This fatty alcohol is then oxidized to a fatty acid, which is subsequently degraded via β-oxidation and ultimately mineralized or incorporated into biomass nih.gov. While this compound does not have a sulfate group, the fatty acid component (lauric acid) undergoes similar aerobic degradation pathways involving β-oxidation nih.gov.

Anaerobic biodegradation of soaps, including this compound, has also been observed. Studies have shown that soaps with C12-C18 alkyl chain lengths are readily biodegradable under anaerobic conditions, even at concentrations up to 1000 mg/L mdpi.com. The anaerobic degradation pathway differs from aerobic degradation, often requiring the cooperation of different types of microorganisms to mineralize organic compounds to inorganic end-products mdpi.com.

In simulated wastewater treatment plant tests (OECD Guideline 303A), this compound and sodium oleate (B1233923) were completely eliminated at spiking concentrations of 10-50 mg/L using activated sludge from municipal sewage treatment plants over 21-29 days europa.eu. Anaerobic degradation tests using a fermenter with sodium oleate (a C18 fatty acid salt) and other soaps showed significant degradation, evaluated by methane (B114726) production europa.eu. The anaerobic degradation of fatty acids is not significantly different from aerobic degradation, with degradation efficiency increasing with decreasing carbon chain length europa.eu.

Factors Influencing Biodegradation Efficiency

Several factors influence the efficiency and rate of biodegradation of organic compounds, including surfactants like this compound. These factors can be broadly categorized as characteristics of the microorganisms and environmental conditions researchgate.net.

Temperature: Temperature directly affects the activity of soil biota and microbial physiological processes, including enzyme activity, which in turn influences biodegradation rates. Biological activity generally increases with temperature within a defined range, with an optimum temperature for best performance researchgate.netfao.org. For a bacterial consortium capable of degrading SLS, 30°C was found to be the most effective temperature, resulting in 98% biodegradation semanticscholar.orgresearchgate.net.

pH: Soil pH plays a critical role in the survival and activity of microorganisms, affecting microbial diversity, abundance, and the chemical forms and bioavailability of pollutants researchgate.netfao.orgmdpi.comfrontiersin.org. Organisms have a specific pH range at which they are active fao.org. For the bacterial consortium mentioned earlier, pH 9 was found to be optimum for growth and consequently for the biodegradation rate (96%), with pH 7 also showing a high biodegradation percentage (89.2%) semanticscholar.orgresearchgate.net. Different microorganisms exhibit varying pH tolerances frontiersin.org.

Carbon/Nitrogen Sources: The availability of nutrients, such as carbon and nitrogen sources, is crucial for microbial metabolism and proliferation, influencing the distribution and degradation of pollutants researchgate.netmdpi.com. Glucose as a carbon source and casein as a nitrogen source improved the biodegradation process by a bacterial consortium degrading SLS semanticscholar.orgresearchgate.net.

Soil Type: Soil properties, including texture, structure, mineralogy, organic matter content, and moisture content, are critical determinants of microbial degradation efficiency fao.orgmdpi.comfrontiersin.orgfrontiersin.org. Different soil types can have varying microbial community structures and physicochemical properties that influence degradation mdpi.comfrontiersin.org.

Microbial Abundance: The density and activity of microbial populations capable of degrading the compound are directly related to the biodegradation rate researchgate.net. An increase in inoculum size of a bacterial consortium supported an increase in biodegradation semanticscholar.orgresearchgate.net.

Other influencing factors include the concentration of the surfactant, with higher concentrations potentially slowing down degradation due to harmful effects on bacterial growth ub.ac.id. Salinity can also affect microbial diversity and activity, with high salt concentrations potentially inhibiting biodegradation mdpi.commdpi.com. The bioavailability of the substance, influenced by factors like adsorption to soil or sediment, also plays a role europa.euresearchgate.net.

Microbial Ecology and Enzymatic Systems in this compound Degradation

Biodegradation of surfactants like this compound is primarily carried out by soil or aquatic microorganisms semanticscholar.org. Bacterial activity is the main reason responsible for the degradation of surfactants in the ecosystem ub.ac.id.

Identification and Characterization of Microbial Consortia

Bacterial consortia isolated from environments such as wastewater treatment plants, wastewater, and marine coastlines have demonstrated the ability to degrade surfactants semanticscholar.orgresearchgate.netub.ac.idnih.gov. Studies have characterized bacterial consortia capable of degrading SLS and similar compounds semanticscholar.orgresearchgate.netnih.gov. For instance, a consortium isolated from coastline seawaters capable of degrading SLS included Enterobacter gergoviae, Enterobacter cloacae, and Bacillus alvei semanticscholar.orgresearchgate.net. The biodegradability of this consortium was more effective than that of the individual strains semanticscholar.orgresearchgate.net. Another study on SLES degradation identified bacterial consortia from a wastewater treatment plant consisting of members like Acinetobacter calcoacetiacus, Klebsiella oxytoca, and Serratia odorifera nih.govresearchgate.net.

Role of Specific Bacterial Strains

Various bacterial strains have been identified as being capable of degrading surfactants, including those with alkyl sulfate structures similar to fatty acid salts. Genera commonly associated with surfactant degradation include Pseudomonas, Enterobacter, Bacillus, and Acinetobacter semanticscholar.orgub.ac.idresearchgate.netmdpi.comresearchgate.netnih.gov.

Specific strains identified in the degradation of similar surfactants include:

Pseudomonas aeruginosa: Known to degrade SLS and SLES industrialchemicals.gov.auub.ac.idresearchgate.netub.ac.id. Pseudomonas strains can metabolize the alcohol produced from the degradation of SLS industrialchemicals.gov.au.

Enterobacter gergoviae and Enterobacter cloacae: Identified in a bacterial consortium capable of degrading SLS semanticscholar.orgresearchgate.net.

Bacillus alvei: Also part of the bacterial consortium found to degrade SLS semanticscholar.orgresearchgate.net. Bacillus strains are known for their ability to degrade various compounds mdpi.com.

Acinetobacter calcoacetiacus: Identified in bacterial consortia capable of degrading SLES nih.govresearchgate.net. Acinetobacter strains are known to be involved in the biodegradation of various pollutants semanticscholar.org.

Other bacterial genera implicated in surfactant degradation include Aeromonas, Serratia, Alcaligenes, Azotobacter, and Klebsiella ub.ac.idresearchgate.net.

The enzymatic systems involved in the degradation of fatty acid salts primarily target the ester bond, releasing the fatty acid frontiersin.org. For compounds with sulfate groups like SLS, alkyl sulfatases are key enzymes responsible for cleaving the sulfate ester bond nih.govhibiscuspublisher.com. The resulting fatty acids then enter the β-oxidation pathway, a common metabolic route for fatty acid degradation in bacteria nih.gov.

Enzymatic Pathways for Surfactant Cleavage (e.g., Esterase Enzymes)

The biodegradation of anionic surfactants, which include fatty acid salts like this compound, is often initiated by enzymatic cleavage. For structurally similar compounds like sodium lauryl sulfate (SLS), biodegradation occurs via hydrolytic cleavage of the sulfate ester bond, catalyzed by alkylsulfatases. This process yields inorganic sulfate and a fatty alcohol. The resulting fatty alcohols are then oxidized to fatty acids, which are subsequently degraded through β-oxidation and ultimately mineralized or incorporated into biomass. nih.govmst.dk

While specific enzymatic pathways for this compound are not detailed in the search results, the general mechanism for anionic surfactant biodegradation involving esterase-like activity to cleave ester bonds in fatty acid derivatives is relevant. Esterases represent a diverse group of hydrolases that catalyze the cleavage and formation of ester bonds. ajol.info Studies on the degradation of other compounds containing ester linkages, such as phthalate (B1215562) esters (PAEs), highlight the role of bacterial esterases in initiating the degradation process by hydrolyzing ester bonds. nih.govplos.org For instance, a newly identified esterase from Bacillus sp. A60 was capable of hydrolyzing the laurate derivative, suggesting that bacterial esterases can act on compounds with the lauric acid structure present in this compound. ajol.info Gamma-Proteobacteria, which include genera like Pseudomonas, are reported to be responsible for the degradation of some anionic surfactants through esterase enzymes. researchgate.netresearchgate.net

Environmental Fate Modeling and Persistence Assessment

Assessing the environmental fate and persistence of chemicals like this compound involves understanding their transport, distribution, and how long they remain in different environmental compartments.

Transport and Distribution in Soil-Water Systems

The transport and distribution of chemicals in soil-water systems are influenced by factors such as water solubility, adsorption to soil and sediment particles, and the movement of water. This compound is a water-soluble compound. wikipedia.orgfishersci.ca For structurally similar anionic surfactants like sodium lauryl sulfate (SLS), hydrophilic compounds generally have a low soil/sediment adsorption coefficient. nih.gov However, other information suggests that a high Koc value indicates a substance is likely to adsorb onto soil, and modeling for a similar compound estimated it would be found predominantly in soil. reach-serv.com The distribution of organic pollutants in water and sediments is determined by various factors, including their chemical properties and environmental conditions. researchgate.net Hydrophilic components tend to accumulate primarily in the aqueous phase and can be rapidly transported within river systems, while hydrophobic compounds tend to be enriched in sedimentary material. researchgate.net

The presence of surfactants can influence the behavior of other substances in soil-water systems, for example, by enhancing the solubilization of hydrophobic organic compounds. researchgate.net

Evaluation of Residual Concentrations and Their Environmental Behavior

The persistence of a substance in the environment is assessed based on its degradation data and half-life. reach-serv.comeuropa.eu Ready biodegradability within 28 days is a criterion for a substance not being considered persistent. europa.eu Based on available data for structurally similar compounds, anionic alkyl sulfates (AES) and sodium laureth sulfate are expected to biodegrade rapidly in the environment. reach-serv.com While specific persistence data for this compound was not extensively found, studies on sodium lauryl ether sulfate (SLES) in soil from tunnel excavation sites showed variable degradation rates, with half-lives ranging from 8 to 46 days depending on initial concentrations and site-specific characteristics like soil texture, microbial abundance, water content, and temperature. nih.gov Residual concentrations of SLES in soil water extracts decreased over time, reflecting the degradation in the soil samples. nih.gov

The potential for bioaccumulation is also considered in environmental risk assessment. For fatty acids, including this compound (C12 fatty acid this compound), the bioconcentration factor (BCF) obtained for whole organisms is below the criterion for bioaccumulation, and rapid metabolism within organisms is expected. europa.eu

While studies on SLES highlight potential environmental risks at certain concentrations, particularly for aquatic organisms nih.govmdpi.comnih.gov, information specifically on the environmental behavior and residual concentrations of this compound and their direct environmental impact at various concentrations was not detailed in the provided search results.

Advanced Analytical Characterization Methodologies for Sodium Laurate

Spectroscopic Techniques for Structural Elucidation and Quantification

Spectroscopic methods offer powerful tools for identifying functional groups, determining molecular structures, and quantifying the concentration of sodium laurate in various matrices.

Mass Spectrometry (MS)

Mass Spectrometry (MS) techniques are essential for determining the molecular weight of this compound and identifying its presence in complex mixtures. MS provides highly sensitive and specific detection capabilities.

This compound has been utilized as a matrix-assisted laser desorption/ionization (MALDI) matrix additive for the analysis of various compounds by MS plos.org. Furthermore, this compound has been evaluated as a novel protease- and mass spectrometry-compatible detergent for mass spectrometry-based membrane proteomics. In this context, techniques like capillary liquid chromatography-tandem mass spectrometry (CapLC-MS/MS) have been used for the analysis of proteolytic peptides, where this compound facilitated protein solubilization and was subsequently removed to avoid interference with the MS analysis plos.orgnih.govresearchgate.netnih.gov. This demonstrates the compatibility of this compound with advanced MS workflows.

Fast Atom Bombardment Mass Spectrometry (FAB-MS) is another MS technique that has been applied in the characterization of related surfactants like sodium laureth sulfate (B86663), used for the identification of the raw material sci-hub.senih.gov. This suggests the applicability of FAB-MS for the molecular weight confirmation and identification of this compound itself.

Fourier Transform Infrared (FT-IR) Attenuated Total Reflectance (ATR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy, particularly with Attenuated Total Reflectance (ATR) accessory, is a versatile tool for identifying the functional groups present in this compound and studying its interactions with surfaces. ATR-FTIR allows for direct analysis of solid or liquid samples with minimal preparation.

ATR-FTIR spectroscopy has been successfully used to study the adsorption of this compound from aqueous solutions onto an alumina (B75360) surface, providing insights into the surface-surfactant interactions acs.org. The technique is capable of monitoring changes in vibrational bands corresponding to specific functional groups of this compound upon adsorption.

FT-IR ATR spectroscopy has also been applied for the quantitative determination of total sulfate in commercial products containing sodium lauryl sulfate and sodium laureth sulfate. Although focusing on the sulfate group, this application highlights the potential of ATR-FTIR for quantification of components in surfactant-containing samples by monitoring characteristic absorption bands spectroscopyonline.comshimadzu.com. The technique has also been used to investigate the spatial distribution of surfactants like sodium dodecyl sulfate and sodium laureth sulfate in the stratum corneum, demonstrating its use in studying surfactant penetration and interaction with biological matrices nih.govkarger.com. Furthermore, FTIR has been employed to characterize calcium carbonate precipitated in the presence of this compound, indicating its role in understanding the influence of this compound on material properties researchgate.net. The structural integrity of sodium laureth ether sulfate has also been assessed using FTIR tdl.org.

UV-Visible (UV-Vis) Spectroscopy for Interaction Studies

UV-Visible (UV-Vis) spectroscopy is a useful technique for investigating the interactions of this compound with other molecules, particularly when those molecules have chromophores that exhibit changes in their UV-Vis spectra upon interaction.

UV-Vis spectroscopy has been employed to study the interaction between polyacrylamide and this compound. The UV-Vis spectra provided evidence for the formation of hydrogen bonds between polyacrylamide and lauric acid (formed from this compound), and the binding of lauric acid-laurate premicelles or micelles to the polymer chains, forming polymer-surfactant complexes sioc-journal.cn.

While this compound itself does not possess strong chromophores in the typical UV-Vis range, its presence and interactions can be probed by observing changes in the UV-Vis spectra of interacting species. For example, UV-Vis spectrophotometry has been used to investigate the aggregation behavior of sodium dodecyl sulfate (SDS), a structurally similar surfactant, and its effect on the solubility of compounds with UV-absorbing properties. An increase in absorbance with increasing SDS concentration was observed for the solubilized compounds ualberta.ca. Similarly, UV-Vis spectroscopy has been used to study hydrophobic interactions between neuropeptides and membrane model systems like SDS micelles, where a bathochromic shift in the neuropeptide's UV-Vis spectrum indicated interaction with the micellar core nih.gov. These studies illustrate how UV-Vis can be indirectly used to study this compound interactions by observing the spectral changes of co-existing chromophoric molecules. UV-Vis has also been used in the characterization of products derived from sodium dodecylbenzene (B1670861) sulfonate researchgate.net and for the colorimetric quantification of sodium lauryl sulphate in tablets, relying on the formation of a colored complex ijbpas.com.

Chromatographic Separation and Quantification Methods

Chromatographic techniques are indispensable for separating this compound from mixtures and quantifying its concentration. These methods often involve a mobile phase and a stationary phase to achieve separation based on differential affinities.

High-Performance Liquid Chromatography (HPLC) with Various Detectors

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of surfactants, including this compound. The choice of stationary phase, mobile phase, and detector depends on the specific analytical goal and the properties of the sample matrix.

HPLC has been developed for the simultaneous quantitative determination of this compound and sodium dodecyl benzene (B151609) sulfonate in mixed solutions. This method utilized a methanol/water mixture with pH adjustment as the mobile phase and achieved detectable concentrations in the millimolar range researchgate.net.

Evaporative Light Scattering Detection (ELSD) is a common detector used for the analysis of surfactants that lack strong UV chromophores, such as this compound. HPLC coupled with ELSD (HPLC-ELSD) has been effectively used for the characterization of sodium laureth sulfate, allowing for the determination of relative ratios of different alkyl chain lengths, average ethylene (B1197577) oxide levels, and EO distribution sci-hub.senih.gov. This demonstrates the suitability of HPLC-ELSD for the separation and quantification of saturated fatty acid salts and their ethoxylated derivatives.

Other detection methods can also be coupled with HPLC for this compound analysis. Ion Chromatography (IC), which is a type of liquid chromatography, is considered an effective method for analyzing ionic compounds like this compound, particularly when high sensitivity and specificity are required. IC typically employs an ion-exchange column and a suitable eluent, with detection often achieved by conductivity or indirect UV detection researchgate.net. While direct UV detection with conventional HPLC is generally not suitable for this compound dueate to the absence of a strong chromophore, LC-MS coupling provides a highly selective and sensitive alternative for its determination nih.gov. HPLC with a refractive index detector has also been used for the determination of trace level alcohols in sodium lauryl sulfate, indicating the use of non-UV-absorbing detectors for related surfactant analysis nih.gov.

The separation of surfactants like sodium laureth sulfate has been investigated on various HPLC stationary phases, including C18 and C8 columns, using mobile phases containing organic solvents and buffer salts, with detection by ELSD or conductimetric detection researchgate.netresearchgate.net. These studies highlight the versatility of HPLC in separating complex surfactant mixtures based on alkyl chain length and degree of ethoxylation, principles applicable to the analysis of this compound and its potential impurities.

Gas Chromatography (GC) for Hydrolyzed Ethoxylated Alcohol Analysis

While this compound itself is a fatty acid salt, the analysis of related compounds like alcohol ethoxylates and alcohol ethoxysulfates, which are often found in similar applications or derived from similar precursors, can involve Gas Chromatography (GC). Alcohol ethoxylates are produced by the reaction of alcohols with ethylene oxide. cleaninginstitute.org Alcohol ethoxysulfates, such as sodium laureth sulfate, are derived from ethoxylated fatty alcohols. wikipedia.org

GC is a suitable technique for detecting surfactant compounds, often requiring chemical derivatization to increase volatility. For instance, alcohol sulfates may need to be hydrolyzed to alcohols and then silylated before GC analysis. researchgate.net The selection of a suitable GC column for analyzing alcohol ethoxylates depends on the specific ethoxylation level and volatility. Non-polar columns, such as DB-1, HP-1, or RTX-1 (100% dimethylpolysiloxane), are suitable for analyzing relatively non-polar, derivatized alcohol ethoxylates. wikipedia.org

Light Scattering and Rheological Characterization of Colloidal Systems

This compound, being a surfactant, can form various colloidal structures like micelles in aqueous solutions. Light scattering and rheological techniques are crucial for characterizing the size, morphology, and behavior of these aggregates.

Dynamic Light Scattering (DLS) for Aggregate Size and Morphology

Dynamic Light Scattering (DLS), also known as photon correlation spectroscopy (PCS) or quasi-elastic light scattering (QELS), is a widely used technique for determining particle size, aggregation, and sample interactions in solution. biopharminternational.com DLS measures the Brownian motion of particles and relates this motion to their size. biopharminternational.comrsc.org The technique is sensitive to particles ranging from a few nanometers up to a micrometer or more. biopharminternational.com

DLS can be used to study the aggregate size and morphology of this compound in solution. For example, DLS measurements have been performed to study the co-assembly of this compound and silica (B1680970) nanoparticles, where it helped examine the conglomeration of nanoparticles at higher salt concentrations. pku.edu.cnrsc.org In studies of catanionic surfactant mixtures involving this compound and dodecyltrimethylammonium (B156365) bromide (DTAB), DLS measurements were used to monitor the increase in aggregate size upon the addition of salts. uni-bayreuth.de The scattering angle used in DLS measurements can influence the results, and backscattering geometry (e.g., 173°) is often recommended for turbid systems. rsc.org

Small Angle Neutron Scattering (SANS) for Microstructural Analysis

Small Angle Neutron Scattering (SANS) is a powerful technique for studying the microstructure of materials on the mesoscopic scale, typically ranging from 10 to 1000 Å. iaea.org SANS is particularly useful for analyzing the structure of large molecules, colloidal particles, and micelles. iaea.orgresearchgate.net A key advantage of neutron scattering over X-ray scattering is the selective absorption and scattering cross-section of neutrons across the periodic table. iaea.org

SANS can provide detailed information about the internal structure and arrangement of micelles formed by surfactants like this compound. While direct SANS data specifically for this compound micelles was not extensively found in the search results, SANS is a standard technique for characterizing the nanostructure of similar surfactant systems, such as those involving sodium laureth sulfate. nih.govpsgraw.com SANS can help determine scattering contributions from the particles themselves (form factor) and interactions between them (structure factor), providing insights into their shape and size. researchgate.netpsgraw.com Contrast variation in SANS, often achieved by using deuterated solvents like D₂O, can make hydrocarbon surfactant tails visible to neutrons, aiding in the analysis of micellar structures. researchgate.netpsgraw.com

Rheological Characterization of Viscoelastic Fluids and Micellar Solutions

Rheology is the study of the flow and deformation of matter. Rheological characterization is essential for understanding the properties of viscoelastic fluids and micellar solutions formed by surfactants. This compound solutions, particularly at higher concentrations or in mixtures with other compounds, can exhibit viscoelastic behavior due to the formation of complex micellar structures like wormlike micelles. plos.orgresearchgate.net

Rheological measurements, such as determining shear stress as a function of shear rate or measuring storage (G') and loss (G'') moduli, can reveal the viscoelastic properties of these systems. plos.orgrsc.org For example, studies on mixed systems of N-hexadecyl-N-methylpyrrolidinium bromide and this compound have utilized rheometry to characterize the viscoelastic properties of wormlike micelles, showing that this compound concentration and temperature affect these properties. plos.org The zero-shear viscosity is a key parameter obtained from rheological measurements, and its behavior with varying conditions (e.g., salt concentration) can indicate changes in micellar structure and entanglement. pku.edu.cnrsc.orgresearchgate.net Wormlike micellar solutions can exhibit complex rheological behavior, and models are used to interpret the relationship between micellar properties and rheological responses. rsc.org

Electrochemical and Surface Property Measurements

Electrochemical and surface property measurements are valuable for studying the behavior of surfactants at interfaces and in solution, particularly concerning micellization.

Conductometric Methods for Micellization Studies

Conductometric methods are widely used to determine the critical micelle concentration (CMC) of surfactants in solution. neliti.comualberta.canih.govajchem-a.com The electrical conductivity of a surfactant solution changes significantly at the CMC due to the aggregation of surfactant monomers into micelles. Below the CMC, conductivity increases relatively linearly with surfactant concentration as more ions are added to the solution. Above the CMC, the increase in conductivity becomes less pronounced because the additional surfactant molecules primarily form micelles, with the counter-ions partially bound to the micellar surface, leading to a lower effective mobility of charge carriers. neliti.com

The CMC of this compound in different solvents or in the presence of other substances can be determined by measuring the specific conductivity as a function of concentration at a constant temperature. neliti.comresearchgate.net A plot of specific conductivity versus surfactant concentration typically shows a change in slope at the CMC. researchgate.net Conductometric studies can also provide information about the degree of counter-ion binding to micelles and the thermodynamics of the micellization process. neliti.comajchem-a.com Studies have shown that sodium surfactants, including this compound, form micelles in formamide (B127407) solutions, and their CMC values can be determined conductometrically. neliti.com The decrease in molar conductivity with increasing concentration and chain length of sodium surfactants in formamide has been observed, attributed to factors like ionic atmosphere, solvation, and decreased mobility upon micelle formation. neliti.com

Zeta Potential Measurements for Particle Surface Charge

Zeta potential is a crucial parameter for understanding the surface charge and colloidal stability of particles in dispersion. For chemical compounds like this compound, which can exist in various forms including micelles or adsorbed layers on other particles, zeta potential measurements provide insights into their behavior in aqueous systems.

This compound, being an anionic surfactant, can interact with particle surfaces, altering their charge. In a study on the co-assembly of this compound and silica nanoparticles, which inherently possess a weakly negative surface charge (approximately -20 mV), mixing with this compound resulted in a semi-transparent fluid. This observation was attributed to the weak electronic repulsion between the negatively charged this compound species and the silica nanoparticles. rsc.org This contrasts with the behavior observed when cationic surfactants are mixed with these nanoparticles, where electrostatic attraction leads to agglomeration and precipitation. rsc.org

The influence of this compound on surface charge is also relevant in applications such as mineral processing. In flotation studies, where surface charge plays a significant role in the separation of materials, this compound has been used as a collector. 911metallurgist.com The ability of this compound to adsorb onto particle surfaces and modify their charge is fundamental to its function in such processes.

Furthermore, the effect of this compound on the viscosity of bauxite (B576324) residue suspensions has been investigated. It was observed that a this compound solution prepared with an excess of sodium ions was effective in reducing suspension viscosity. This effect was potentially linked to the neutralization of negatively charged particles by the excess cations, facilitating the adsorption of anionic laurate head groups onto the particle surfaces, thereby influencing their surface charge and dispersion behavior. qut.edu.au

While specific detailed zeta potential data across a range of concentrations or conditions for this compound itself in simple solutions might be limited in the immediately available search results, its role in modifying the surface charge of other particles and its own anionic nature are consistently highlighted through zeta potential measurements in various applied contexts. The critical micelle concentration (CMC) of this compound has been reported, for instance, at 30 mM, which is a key characteristic related to its self-assembly behavior and the formation of charged micelles in solution. nih.gov

The table below summarizes some relevant findings related to this compound and surface charge/zeta potential from the search results:

SystemThis compound RoleObserved Zeta Potential / Effect on ChargeReference
Fe₃O₄ Nanoparticles in SolutionSurfactantMaximum potential of -52.74 mV observed. mdpi.com
Silica Nanoparticles (-20 mV)Co-assemblyCauses weak electronic repulsion. rsc.org
Bauxite Residue SuspensionsDispersing AgentLinked to charge modification/neutralization. qut.edu.au
Various Particle Systems (General)Collector/AdditiveUsed to modify surface charge. 911metallurgist.com

These findings underscore the importance of zeta potential measurements in characterizing the interactions of this compound with different surfaces and its impact on the stability and behavior of particulate systems.

Role of this compound in Material Synthesis Processes

Beyond its primary role in cleaning products, this compound and its close chemical relatives act as crucial components in advanced material synthesis. Its amphiphilic nature, consisting of a hydrophilic carboxylate head and a hydrophobic alkyl tail, allows it to function as a template, stabilizer, or modifier in various synthetic processes.

This compound has been investigated as a hydrophobic modifier in cementitious materials. When added to hardened cement paste, it can impart hydrophobicity, which is crucial for improving durability and resistance to water ingress. researchgate.net Research has shown that combining this compound with nano silica can lead to hardened cement paste with both high strength and hydrophobic properties. researchgate.net Similarly, related surfactants like sodium lauryl sulfate (SLS) and sodium laureth sulfate (SLES) are used as air-entraining admixtures in concrete, introducing microscopic air bubbles that enhance freeze-thaw resistance and workability. superplasticizers.comgoogle.com

In the field of nanotechnology, surfactants are essential for the synthesis and stabilization of nanoparticles. nih.govresearchgate.net this compound and similar anionic surfactants can be used as templating agents to control the size and shape of nanomaterials. For instance, lauric acid has been used in a surfactant-governed approach to synthesize alumina nanospheres with high surface area. researchgate.net The surfactant molecules self-assemble, creating micelles or other supramolecular structures that act as templates or limited reaction fields for the formation of the inorganic material. researchgate.netnih.gov

Furthermore, surfactants like sodium lauryl sulfate are used to create surfactant-modified activated carbon (SMAC) for environmental applications, enhancing the adsorption of pollutants. undip.ac.id They also play a role in stabilizing nanoparticle dispersions, preventing aggregation through electrostatic and steric repulsion, which is critical for applications in nanomedicine and catalysis. nih.govmdpi.com

Chemical Synthesis and Derivatization Approaches of Sodium Laurate

Templating or Mediating Agent in Inorganic Material Synthesis (e.g., Brookite-type TiO₂ Formation)

Sodium laurate, the sodium salt of lauric acid, serves a critical function beyond its common use as a surfactant; it acts as a templating or mediating agent in the controlled synthesis of specific inorganic crystalline structures. Its role is particularly notable in the formation of the brookite phase of titanium(IV) oxide (TiO₂), a crystalline form that is often challenging to synthesize selectively over the more common anatase and rutile phases. psu.edu The synthesis of pure brookite is of significant interest due to its potential applications in photocatalysis. beilstein-journals.orgnih.gov

Research has demonstrated that the presence of this compound is indispensable for the selective formation of brookite TiO₂ crystals under specific reaction conditions. psu.edu In a typical solvothermal synthesis, treating oxobis(2,4-pentanedionato-O,O')titanium (TiO(acac)₂) in ethylene (B1197577) glycol (EG) with this compound and a small quantity of water at 300 °C yields microcrystalline brookite-type TiO₂. psu.edu The resulting nanoparticles have an average size ranging from 14 to 67 nm and are uncontaminated by the anatase or rutile phases. psu.edu

The precise mechanism by which this compound directs the formation of the brookite structure is multifaceted. One hypothesis suggests that as a surfactant, this compound aids in the dispersion of sodium ions throughout the reaction medium. psu.edu These alkali ions are believed to play a crucial role in either promoting the nucleation of the brookite form or inhibiting the growth of anatase and rutile nuclei. psu.edu Another possibility is that the surfactant molecules directly influence the nucleation process of brookite itself. psu.edu The combination of the titanium source (TiO(acac)₂), the solvent (EG), water, and this compound appears to be essential for producing phase-pure brookite. psu.edu

The importance of both the cation and the organic acid component has been highlighted by comparative studies. When other sodium salts of organic acids, such as oleic and stearic acids, were used instead of this compound, brookite was formed, but anatase was the predominant phase. psu.edu Conversely, using sodium acetate (B1210297) under similar conditions successfully produced brookite without contamination from other phases. psu.edu The substitution of this compound with potassium laurate resulted in brookite as the main product, but it was contaminated with the anatase form. psu.edu These findings underscore the specific role of sodium salts in stabilizing the brookite phase during synthesis. psu.edu

The table below summarizes the effect of different alkali metal carboxylates on the crystalline phase of the resulting TiO₂ product when reacted with TiO(acac)₂ in ethylene glycol.

Table 1: Influence of Different Alkali Metal Carboxylates on TiO₂ Phase Synthesis

Alkali Metal Salt Titanium Source Solvent Resulting TiO₂ Phase(s) Citation
This compound TiO(acac)₂ Ethylene Glycol Brookite psu.edu
Sodium acetate TiO(acac)₂ Ethylene Glycol Brookite psu.edu
Sodium oleate (B1233923) TiO(acac)₂ Ethylene Glycol Anatase (main), Brookite psu.edu
Sodium stearate TiO(acac)₂ Ethylene Glycol Anatase (main), Brookite psu.edu

| Potassium laurate | TiO(acac)₂ | Ethylene Glycol | Brookite (main), Anatase | psu.edu |

This targeted use of this compound as a mediating agent provides a reliable pathway for synthesizing phase-pure brookite TiO₂, enabling further investigation into the unique properties and applications of this specific polymorph.

Future Research Directions and Unexplored Avenues in Sodium Laurate Science

Advanced Multiscale Modeling and Simulation Approaches

The complexity of systems containing sodium laurate necessitates a move towards more sophisticated predictive models. Future research will increasingly rely on advanced multiscale modeling and simulation to bridge the gap between molecular behavior and macroscopic properties. ewha.ac.krrsc.org This approach aims to create a seamless link across different time and length scales, from the electronic and atomic level up to the continuum and enterprise-wide scale. ewha.ac.kr

A significant challenge lies in developing robust coupling methods to interlock these different scales and efficiently quantify how uncertainty at one level propagates to another. ewha.ac.kr The goal is to develop integrated platforms that can predict the performance of this compound in various formulations, such as its effect on the rheological properties of a consumer product. nih.gov By simulating everything from the quantum interactions of the surfactant headgroup to the fluid dynamics of the final product, researchers can rapidly screen new formulations and optimize performance with reduced reliance on physical experimentation. ewha.ac.krnih.gov Techniques like Density Functional Theory (DFT), Molecular Dynamics (MD), and continuum-level simulations will be crucial in building these comprehensive models. ewha.ac.krllnl.gov The increasing power of GPU computing will enable the simulation of larger and more complex systems, providing unprecedented insights into processes like micelle formation and interaction with other molecules. youtube.com

Table 1: Multiscale Modeling Techniques in Surfactant Science This table is interactive. You can sort and filter the data.

Scale Simulation Technique Typical Information Gained Relevance to this compound
Atomic/Electronic Density Functional Theory (DFT) Electron distribution, bond energies, reactivity of head/tail groups. Understanding the fundamental interactions with water and other molecules.
Molecular Molecular Dynamics (MD) Micelle formation, aggregation number, surfactant packing, interaction with surfaces. Predicting critical micelle concentration (CMC) and behavior at interfaces.
Mesoscale Coarse-Grained MD, Dissipative Particle Dynamics (DPD) Shape and size of micelles, phase behavior, interaction of large numbers of micelles. Modeling complex fluid structures and phase transitions in formulations.

Novel Mixed Surfactant Systems and Their Applications in Advanced Materials Science

While this compound is effective on its own, its properties can be significantly enhanced by combining it with other surfactants. Future research will focus on the rational design of novel mixed surfactant systems to achieve synergistic effects. By pairing this compound with non-ionic, cationic, or zwitterionic surfactants, it is possible to fine-tune properties like surface tension, foaming ability, and solubilization capacity for specific applications. For instance, studies on related anionic surfactants show that adding co-surfactants and salts can dramatically alter micellar structures and the rheological properties of the resulting solution. nih.gov

The application of these novel systems in advanced materials science is a particularly promising avenue. Surfactant-regulated interfacial phenomena can be harnessed to create highly structured materials, such as polymer nanofilms. wixsite.com The self-assembling nature of mixed surfactant systems could be exploited to template the formation of porous materials, act as stabilizing agents for nanoparticles, or serve as delivery vehicles in smart-release systems. novartis.com Furthermore, the use of computer-aided molecular design (CAMD) tools will enable the in silico creation of entirely new surfactant molecules, designed from the ground up to possess optimal performance, safety, and health profiles when used in combination with this compound. cetjournal.it

Mechanistic Insights into Complex Interfacial Phenomena and Their Control

This compound functions by adsorbing at interfaces, and a deeper mechanistic understanding of this process is critical for its application. Future investigations will employ advanced analytical techniques to probe the dynamics of this compound at liquid-air, liquid-liquid, and solid-liquid interfaces in real time. wixsite.com The goal is to move beyond static pictures and understand the kinetics of adsorption, the structure of the interfacial layer, and how it responds to external stimuli.

Key phenomena of interest include the Marangoni effect, where surface tension gradients drive flow, as well as wetting, dewetting, and interfacial instabilities. wixsite.com By understanding how to control these phenomena through the precise manipulation of this compound concentration, ionic strength, and temperature, researchers can design more effective emulsifiers, foaming agents, and dispersants. For example, controlling surfactant-regulated Marangoni instability at a liquid-liquid interface can lead to the autonomous assembly of complex polymer nanofilms. wixsite.com This level of control is essential for applications ranging from advanced coatings and microfluidics to enhanced oil recovery and food science.

Sustainable Synthesis and Green Chemistry Principles for this compound Production

The future of this compound production is intrinsically linked to the principles of green chemistry and sustainability. rsc.orgsigmaaldrich.com A major research thrust will be the development of sustainable sourcing for the lauric acid feedstock. Traditionally derived from petroleum or tropical oils like palm kernel oil, future production will likely shift towards more sustainable alternatives such as microalgae or microbial fermentation, which can be cultivated using low-carbon processes. rsc.orgnih.gov

In addition to sustainable feedstocks, the synthesis process itself will be re-engineered to be more environmentally benign. This involves several key strategies:

Energy Efficiency: Optimizing reaction conditions to reduce energy consumption.

Alternative Solvents: Replacing traditional organic solvents with greener alternatives like water or supercritical CO2. novartis.com

Catalysis: Utilizing biocatalysts (enzymes) or other green catalysts to improve reaction efficiency and reduce waste.

Atom Economy: Designing synthesis routes that maximize the incorporation of raw materials into the final product, minimizing byproduct formation. sigmaaldrich.com

Table 2: Comparison of Production Routes for this compound This table is interactive. You can sort and filter the data.

Parameter Traditional Route Future Sustainable Route Key Advantage of Sustainable Route
Lauric Acid Source Petroleum, Palm Kernel Oil Microalgae, Waste Oils, Microbial Fermentation Reduced reliance on fossil fuels and deforestation. rsc.orgnih.gov
Saponification Process High temperature/pressure, Organic Solvents Biocatalysis (e.g., using lipases), Aqueous Micellar Conditions Lower energy use, avoidance of hazardous solvents, higher selectivity. novartis.comnih.gov
Waste Generation Higher, includes solvent waste and byproducts Lower, designed for high atom economy Reduced environmental impact and disposal costs. sigmaaldrich.comnih.gov

| Energy Consumption | High | Lower | Reduced carbon footprint. researchgate.net |

Comprehensive Environmental Impact Assessment and Remediation Strategies

A complete understanding of this compound's environmental profile requires a comprehensive "cradle-to-gate" or "cradle-to-grave" Life Cycle Assessment (LCA). researchgate.net This involves quantifying the environmental impacts at every stage of the product's life, from raw material extraction and manufacturing to its use and final disposal. researchgate.netfao.org Future LCAs will assess metrics such as Global Warming Potential (GWP), Primary Energy Demand (PED), and water use to identify hotspots in the production chain and guide improvements. researchgate.net

While this compound is known to be readily biodegradable, its potential ecotoxicity, particularly in aquatic environments, requires further study. nih.govresearchgate.net Research is needed to monitor its concentration in various environmental compartments and understand its effects on a wider range of organisms under different environmental conditions. nih.govresearchgate.net

In cases of localized contamination, effective remediation strategies are necessary. An interesting area of future research is the use of surfactant-based remediation, where surfactants, potentially including this compound itself, are used to enhance the removal of other pollutants from soil and water. coventry.ac.uk For instance, surfactants can be used to solubilize and remove hydrophobic contaminants like petroleum hydrocarbons or pesticides from contaminated sites. coventry.ac.uk

Development of Next-Generation Analytical Techniques for In-Situ Characterization

To unlock the full potential of this compound, researchers need tools to observe its behavior in complex systems as it happens, without altering the system itself. This requires the development of next-generation, in-situ analytical techniques. These methods will allow for the real-time characterization of this compound's role in dynamic processes.

Future research will focus on advancing and applying techniques such as:

Advanced Spectroscopy: Techniques like Fourier-transform infrared (FTIR) and near-infrared chemical imaging can provide chemical information and spatial distribution of this compound within a formulation or on a surface. researchgate.net

Advanced Microscopy: High-speed and fluorescent imaging can visualize dynamic processes like emulsification or the interaction of surfactants with biological membranes. wixsite.com

Scattering Techniques: Small-angle X-ray scattering (SAXS) and small-angle neutron scattering (SANS) can provide detailed information on the size, shape, and structure of micelles in solution.

Interfacial Analysis: Techniques like tewametry, corneometry, and colorimetry can be used for in-situ characterization of the effects of this compound-containing formulations on surfaces like human skin. mdpi.com

Advanced Chromatography: Methods like Capillary Liquid Chromatography-Mass Spectrometry (CapLC-MS/MS) are crucial for separating and identifying components in complex mixtures where this compound is used as a processing aid. plos.org

These advanced tools will provide the mechanistic data needed to validate the predictions of multiscale models and enable the rational design of new products and materials. researchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.